molecular formula C27H34O12 B12434642 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-

2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-

Cat. No.: B12434642
M. Wt: 550.6 g/mol
InChI Key: CGKGCFDWGXCUDW-QTIFLOPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)- is a complex organic compound with a unique structure that includes a naphthopyran core, a furan ring, and a glucopyranosyl group

Preparation Methods

The synthesis of 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)- involves multiple steps, including the formation of the naphthopyran core, the introduction of the furan ring, and the attachment of the glucopyranosyl group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The furan ring and glucopyranosyl group can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthopyran core and the attached functional groups can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other naphthopyran derivatives and glucopyranosyl-containing molecules. Compared to these compounds, 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H34O12

Molecular Weight

550.6 g/mol

IUPAC Name

methyl (6aR,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C27H34O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,8,11,13,16-22,25,28-32H,7,9-10H2,1-3H3/t13?,16?,17?,18?,19?,20?,21?,22?,25?,26-,27+/m1/s1

InChI Key

CGKGCFDWGXCUDW-QTIFLOPPSA-N

Isomeric SMILES

C[C@@]12CC(OC(=O)C1=CC([C@@]3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1=CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.